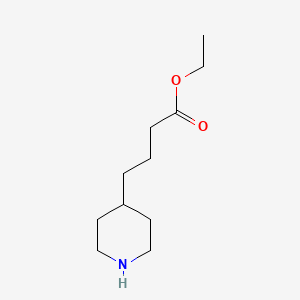

4-Piperidinebutanoic acid, ethyl ester

Description

Contextualization within Piperidine (B6355638) Derivative Research

The piperidine nucleus is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. nih.gov It is a six-membered heterocycle containing a nitrogen atom, and its saturated, flexible ring system is a privileged scaffold in medicinal chemistry. nih.gov Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines. nih.gov The development of methods to create substituted piperidines is a significant focus in organic chemistry, as the position and nature of the substituents can dramatically influence the biological activity and physical properties of the molecule. ajchem-a.com

4-Piperidinebutanoic acid, ethyl ester fits within this context as a 4-substituted piperidine. The 4-position is a common point of substitution, and the butanoate ester side chain provides a handle for further chemical modification. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the ring nitrogen can be acylated, alkylated, or used in coupling reactions. A patent for related compounds highlights that such derivatives, where the carbonyl and ester groups can be easily converted, are useful as pharmaceutical intermediates. google.com This positions the compound not as an end-product, but as a versatile platform for constructing more elaborate piperidine-based molecules.

Historical Trajectories of Analogous Chemical Architectures in Synthetic Chemistry

The synthesis of piperidine rings has been a long-standing challenge and area of innovation in organic chemistry. Historically, a primary route to piperidines has been the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov This fundamental process, which dates back to the early 19th century, involves the reduction of the aromatic pyridine ring, often under harsh conditions using transition metal catalysts, high pressure, and elevated temperatures. nih.gov

Over the decades, chemists have developed more sophisticated and milder methods to overcome the limitations of simple hydrogenation. These include various intramolecular cyclization reactions. nih.govnih.gov Key strategies that have emerged include:

Aza-Diels-Alder Reactions: Cycloaddition reactions involving imines and dienes to construct the six-membered ring.

Reductive Amination: The intramolecular reaction of an aldehyde or ketone with an amine within the same molecule to form the heterocyclic ring.

Ring-Closing Metathesis: A powerful method using specific catalysts to form cyclic olefins, which can then be reduced to the saturated piperidine ring.

Electrophilic and Radical Cyclizations: Methods that use electrophilic or radical-based bond-forming strategies to close the ring.

A patent describes a method for preparing N-substituted and 4-substituted ethyl piperidine carboxylates via a one-step cyclization, aiming to avoid the harsh conditions of pyridine hydrogenation. google.com The development of these varied synthetic pathways reflects a continuous drive towards efficiency, selectivity, and the ability to introduce complex substitution patterns, enabling the creation of diverse libraries of piperidine derivatives for research and development.

Fundamental Research Questions and Objectives Pertaining to the Compound's Chemical Properties and Transformations

Research interest in a compound like this compound is typically driven by its potential as a synthetic intermediate. The fundamental research questions surrounding this molecule are therefore centered on its reactivity and utility as a building block. Key objectives include:

Exploration of Orthogonal Reactivity: A primary research goal is to investigate selective transformations of the two reactive sites: the secondary amine and the ethyl ester. Can one group be modified while leaving the other intact? This involves developing protection-deprotection strategies or identifying reaction conditions that are chemoselective for either the amine (e.g., N-acylation, N-alkylation) or the ester (e.g., hydrolysis, amidation, reduction).

Use as a Scaffold in Library Synthesis: The compound is an ideal starting point for creating a library of diverse molecules for screening purposes. Research would focus on derivatizing both the nitrogen and the ester function with a wide range of chemical groups to explore the resulting chemical space. For example, the ester could be converted into a series of amides, and the ring nitrogen could be functionalized with various aryl or alkyl groups.

Synthesis of Complex Target Molecules: A significant objective is to utilize this compound as a key fragment in the total synthesis of more complex natural products or designed pharmaceutical agents. Research in this area would involve multi-step synthetic sequences where the piperidine unit is incorporated early and then elaborated upon.

Conformational Analysis: Understanding the three-dimensional shape and conformational preferences of the piperidine ring and its side chain is crucial, as this influences how the molecule interacts with biological targets. chemrevlett.com Spectroscopic studies, such as Nuclear Magnetic Resonance (NMR), and computational modeling would be employed to determine the favored chair or boat conformations and the orientation of the substituent.

Ultimately, the core research objective is to establish the synthetic utility of this compound, transforming a relatively simple molecule into a valuable tool for accessing new and potentially functional chemical entities.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-piperidin-4-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGABTHFOTUYVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40442728 | |

| Record name | 4-Piperidinebutanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91370-63-7 | |

| Record name | 4-Piperidinebutanoic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40442728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Piperidinebutanoic Acid, Ethyl Ester

Retrosynthetic Analysis and Strategic Considerations for Compound Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 4-piperidinebutanoic acid, ethyl ester, the primary disconnection points are at the ester functional group and the bond connecting the butanoic acid side chain to the piperidine (B6355638) ring.

A logical retrosynthetic approach would involve two key disconnections:

C-O Bond of the Ester: The ester can be disconnected to reveal 4-piperidinebutanoic acid and ethanol (B145695). This corresponds to a standard esterification reaction as the forward step.

C-C Bond at C-4 of Piperidine: The bond between the piperidine ring and the butanoic acid side chain can be cleaved. This suggests a precursor like a 4-halopiperidine or a piperidin-4-one which can be reacted with a suitable four-carbon nucleophile.

An alternative strategy involves disconnecting the C-N bonds of the piperidine ring itself. This points towards a cyclization reaction of a linear precursor, such as a dihaloamine or an amino dialdehyde/diketone, as a key step in the synthesis. nih.gov

Strategic considerations in designing the synthesis include chemoselectivity, particularly the management of the reactive secondary amine of the piperidine ring. The use of protecting groups is often essential to prevent unwanted side reactions, such as N-alkylation, during the installation or modification of the side chain. amazonaws.com

Established Synthetic Routes and Precursor Utilization

Traditional methods for synthesizing 4-substituted piperidines often serve as a foundation for obtaining this compound. These routes typically rely on the modification of pre-existing piperidine or pyridine (B92270) rings.

One of the most common methods for preparing piperidines is the hydrogenation of corresponding pyridine derivatives. google.com For the target molecule, this would involve the reduction of a 4-substituted pyridine. For example, a Heck reaction could be used to introduce an aerial group at the 4-position of a partially reduced pyridine. youtube.com

Another established route starts with readily available piperidine derivatives like isonipecotic acid (piperidine-4-carboxylic acid). acs.orgchemicalbook.com The carboxylic acid can be converted to its ethyl ester, ethyl isonipecotate, and the butanoic acid chain can then be constructed from the ester group via various homologation strategies. Alternatively, 4-piperidone (B1582916) is a valuable starting material, which can undergo reactions like the Wittig reaction to introduce the carbon chain. acs.org

A patented method describes a one-step cyclization reaction to produce N-substituted 4-substituted ethyl 4-piperidinecarboxylates, highlighting the versatility of cyclization strategies in this chemical space. google.com

Both convergent and divergent strategies can be conceptually applied to the synthesis of this compound.

Convergent Synthesis: This approach would involve the separate synthesis of two key fragments: the piperidine ring and the four-carbon side chain. For instance, a protected 4-halopiperidine could be prepared in one sequence of reactions, while a suitable organometallic reagent derived from ethyl butanoate is prepared in another. These two fragments would then be coupled in a final step.

Divergent Synthesis: A divergent approach begins with a common intermediate that can be elaborated into a variety of final products. beilstein-journals.org For example, a protected piperidin-4-one could serve as a versatile starting point. Reaction with different Wittig reagents or other carbon nucleophiles could lead to a library of 4-substituted piperidines, including the desired this compound. This strategy is efficient for creating structural diversity from a single precursor. beilstein-journals.org

Functional group interconversions (FGI) are crucial for manipulating the molecule throughout the synthesis. amazonaws.com For example, a ketone at the 4-position (piperidin-4-one) could be converted to an alkene via a Wittig reaction, which is then reduced to form the saturated alkyl chain. An ester group could be reduced to an alcohol, converted to a halide, and then used in a chain-extension reaction.

Protecting the piperidine nitrogen is a critical step in many synthetic routes to avoid over-alkylation or other side reactions. amazonaws.com The choice of protecting group is vital and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal.

| Protecting Group | Abbreviation | Removal Conditions | Key Characteristics |

| tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA) | Commonly used, stable to many nucleophilic and basic conditions. creative-peptides.com |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (H₂/Pd), strong acid (HBr/AcOH) | Stable to mild acids and bases. creative-peptides.com |

| p-Toluenesulfonyl | Tos | Strong reducing agents (Na/liquid NH₃) | Very stable, requires harsh removal conditions. creative-peptides.com |

| Phenyl Carbamate | - | Aqueous base (e.g., KOH) | Can be stable during synthesis and removed under basic conditions. acs.org |

Table 1: Common Protecting Groups for Piperidine Nitrogen

Emerging Synthetic Approaches and Novel Catalytic Methods

Modern synthetic chemistry offers advanced methods for the construction of piperidine rings with high levels of control and efficiency. These emerging techniques often employ transition metal catalysis.

Recent advances include gold-catalyzed cyclization of N-homopropargyl amides to form piperidin-4-ones, which are versatile intermediates. nih.gov Palladium-catalyzed reactions have also been utilized for the hydroamination of alkenes to construct the piperidine ring. nih.gov These catalytic methods often proceed under milder conditions and can offer improved selectivity compared to classical approaches.

While this compound itself is achiral, the principles of stereoselective synthesis are paramount for producing its chiral derivatives, which may have distinct biological properties. acs.org Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

This can be achieved through several strategies:

Asymmetric Catalysis: Using a chiral catalyst (e.g., a transition metal complex with a chiral ligand) can guide the reaction to form one enantiomer preferentially. Copper-catalyzed asymmetric cyclizations have been developed for the synthesis of chiral piperidines. nih.gov Rhodium catalysts have also been employed for enantioselective reactions to create substituted piperidines. nih.govacs.org

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

Resolution: A racemic mixture can be separated into its individual enantiomers through techniques like chiral chromatography or crystallization with a chiral resolving agent.

For example, an enantioselective reduction of a ketone precursor or an asymmetric alkylation of a piperidone derivative could establish a chiral center within the molecule with high enantiomeric excess (ee). nih.govorganic-chemistry.org

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. capes.gov.brnih.gov The traditional synthesis of piperidine via hydrogenation of pyridine is often not considered "green" due to the use of fossil fuel-based starting materials and sometimes harsh reaction conditions. rsc.org

Modern approaches to synthesizing piperidines, which can be applied to the target molecule, incorporate green chemistry principles:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. One-pot and multicomponent reactions are excellent examples. ajchem-a.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) or benzene (B151609) with greener alternatives such as water, ethanol, or ionic liquids. For example, some piperidone syntheses have been developed in aqueous media. nih.gov

Catalysis: Using catalytic reagents in small amounts is preferable to using stoichiometric reagents. The use of recyclable catalysts, such as nanomagnetite (Fe₃O₄), is also a key green strategy. ajchem-a.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The use of ultrasound or microwave irradiation can sometimes accelerate reactions and reduce energy requirements. ajchem-a.com

Renewable Feedstocks: Developing synthetic routes that start from bio-renewable materials instead of petrochemicals is a major goal of green chemistry. rsc.org

An example of a greener approach is the development of one-pot syntheses of N-substituted piperidones which avoid the classical, less efficient Dieckman condensation. capes.gov.brnih.gov

Application of Flow Chemistry and Continuous Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of piperidine derivatives from their corresponding pyridine precursors. This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The hydrogenation of pyridines, often requiring high pressures and temperatures, particularly benefits from the controlled environment of a flow reactor.

Several types of flow reactors are employed for this purpose. Packed-bed reactors, such as the H-Cube® system, which utilize pre-packed catalyst cartridges (CatCarts®) and in-situ hydrogen generation from the electrolysis of water, are commonly used. This setup allows for safe handling of hydrogen gas and precise control over reaction parameters like temperature, pressure, and flow rate. For the synthesis of this compound, a solution of the starting material, ethyl 4-pyridinebutanoate, in a suitable solvent would be continuously passed through a heated cartridge containing a heterogeneous catalyst under a controlled hydrogen pressure.

Electrocatalytic hydrogenation in a flow microreactor or a membrane electrode assembly represents another innovative approach. In this method, water can serve as the hydrogen source, and the reaction proceeds at ambient temperature and pressure, offering a potentially more sustainable and energy-efficient alternative to high-pressure thermal hydrogenation. For instance, a carbon-supported rhodium catalyst in an anion-exchange membrane electrolyzer has been shown to effectively hydrogenate pyridine to piperidine with high yield and current efficiency. This electrocatalytic flow method could be adapted for the production of this compound.

The use of flow systems enables rapid screening and optimization of reaction conditions, facilitating the efficient development of robust synthetic protocols. The ability to telescope reaction steps without isolating intermediates is another key advantage, streamlining the manufacturing process of active pharmaceutical ingredients and their building blocks.

Table 1: Comparison of Representative Flow Chemistry Systems for Pyridine Hydrogenation

Reactor Type Catalyst Typical Conditions Key Advantages Relevant Findings Packed-Bed Flow Reactor (e.g., H-Cube®) 10% Pd/C, 10% Pt/C, or 5% Rh/C 60-80 °C, 30-80 bar H₂, 0.5 mL/min flow rate High pressure/temperature capability, in-situ H₂ generation, rapid optimization, scalability. Full conversion of various substituted pyridines to piperidines is achievable. [5, 7] Diastereoselectivity can be influenced by pressure. Electrocatalytic Flow Cell (Membrane Electrode Assembly) Rhodium on Carbon (Rh/C) Ambient Temperature, Ambient Pressure, 25 mA/cm² current density Mild reaction conditions, uses water as H₂ source, high current efficiency. [4, 8] Quantitative conversion of pyridine to piperidine with up to 99% current efficiency has been demonstrated. [4, 8] Microreactor Palladium Complexes 50 °C, 10 bar H₂, 5-10 min residence time Excellent control of parameters, high surface-area-to-volume ratio, catalyst reusability. Complexes showed high activity and stability over multiple cycles for alkene hydrogenation, a principle applicable to pyridine rings.

Optimization of Reaction Conditions and Yield Enhancement Strategies

The yield and selectivity of the synthesis of this compound via hydrogenation of ethyl 4-pyridinebutanoate are highly dependent on the careful optimization of several reaction parameters. The aromaticity of the pyridine ring makes its reduction more challenging than that of simple alkenes, often necessitating forcing conditions or highly active catalysts.

Catalyst Selection: The choice of catalyst is paramount. Heterogeneous catalysts are preferred for ease of separation and reusability. Supported noble metal catalysts are widely used, with activity for pyridine hydrogenation generally following the order: Ruthenium (Ru) > Palladium (Pd) > Platinum (Pt) > Iridium (Ir). Rhodium-based catalysts, such as Rhodium on carbon (Rh/C) or Rhodium(III) oxide (Rh₂O₃), are also exceptionally effective and can operate under mild conditions (e.g., 40 °C, 5 bar H₂). For substrates with functional groups sensitive to reduction, the chemoselectivity of the catalyst is a critical consideration.

Influence of Temperature and Pressure: Elevated temperatures and pressures are typically required to overcome the activation energy for pyridine ring saturation. Temperatures may range from 40 °C to 100 °C, with hydrogen pressures between 30 and 100 bar. Studies on substituted pyridines have shown that full conversion can often be achieved at 60-80 °C and 30-80 bar pressure using catalysts like Pd/C or Pt/C in a flow system. Increasing the pressure can sometimes influence the stereochemical outcome of the reaction for asymmetrically substituted pyridines.

Solvent and Additives: The choice of solvent can impact catalyst activity and substrate solubility. Common solvents for hydrogenation include alcohols (ethanol, methanol), esters (ethyl acetate), and specialty solvents

Reactivity and Mechanistic Investigations of 4 Piperidinebutanoic Acid, Ethyl Ester

Reactions Involving the Ester Functionality

The ethyl ester group is a classic site for nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.org These reactions proceed through a common mechanism involving the initial addition of a nucleophile to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate then collapses, expelling the ethoxide leaving group to yield the substituted product. libretexts.org The reactivity of the ester is influenced by factors such as the nature of the nucleophile, reaction conditions (e.g., temperature, catalyst), and the solvent. youtube.com

Hydrolysis and Transesterification Pathways and Kinetics

Hydrolysis

The hydrolysis of 4-piperidinebutanoic acid, ethyl ester to its corresponding carboxylic acid, 4-piperidinebutanoic acid, can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. scribd.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. This reaction is reversible, and its equilibrium can be shifted toward the products by using a large excess of water. scribd.com

Base-Promoted Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com This process, known as saponification, leads to the formation of a carboxylate salt and ethanol. masterorganicchemistry.com The reaction is effectively irreversible because the final deprotonation of the carboxylic acid by the strong base drives the equilibrium forward. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the neutral carboxylic acid.

Transesterification

Transesterification is the process of converting one ester into another by reaction with an alcohol. mdpi.com For this compound, this would involve reacting it with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. mdpi.com The reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the reactant alcohol or by removing the ethanol byproduct as it is formed.

| Reaction | Reagents | Product | Typical Conditions |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄) | 4-Piperidinebutanoic acid | Heat |

| Basic Hydrolysis | 1. NaOH, H₂O 2. H₃O⁺ | 4-Piperidinebutanoic acid | Heat |

| Transesterification | R'OH (e.g., CH₃OH), H⁺ or OR'⁻ | 4-Piperidinebutanoic acid, methyl ester | Heat, excess R'OH |

Amidation and Other Nucleophilic Acyl Substitution Reactions

Amidation

The reaction of this compound with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide. This transformation typically requires more forcing conditions (e.g., higher temperatures) than hydrolysis because amines are generally weaker nucleophiles than hydroxide ions. The direct reaction of the ester with an amine is often slow. However, the use of reagents like sodium tert-butoxide can facilitate the amidation of esters under milder, ambient conditions. researchgate.net

Reduction

The ester group can be reduced to a primary alcohol, 4-(4-hydroxybutyl)piperidine, using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the ethoxide and a second hydride addition to the resulting aldehyde intermediate.

| Reaction | Reagent | Product | Mechanism |

| Amidation | R₂NH | 4-Piperidinebutanamide derivative | Nucleophilic Acyl Substitution |

| Reduction | LiAlH₄ | 4-(4-Hydroxybutyl)piperidine | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |

Transformations of the Piperidine (B6355638) Ring System

The piperidine ring in this compound is a saturated heterocycle. The nitrogen atom possesses a lone pair of electrons, rendering it basic and nucleophilic.

Electrophilic and Nucleophilic Additions/Substitutions on the Ring

The nitrogen atom of the piperidine ring is the primary site for electrophilic attack.

N-Alkylation: The lone pair on the nitrogen can readily attack alkyl halides in a nucleophilic substitution reaction (SN2) to form quaternary ammonium (B1175870) salts.

N-Acylation: The nitrogen can also act as a nucleophile, attacking acylating agents such as acid chlorides or anhydrides to form N-acylpiperidines. This reaction is a type of nucleophilic acyl substitution.

N-Arylation: Coupling with aryl halides can be achieved under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination).

Substitutions on the carbon atoms of the piperidine ring are less common and generally require harsh conditions or specific activation of the ring.

Ring-Opening and Ring-Closing Metathesis Reactions (if applicable)

Ring-opening and ring-closing metathesis reactions are powerful tools for the synthesis of cyclic and macrocyclic structures, but they require the presence of alkene functional groups within the molecule. biu.ac.ilnih.gov Since this compound is a saturated molecule, it will not directly participate in metathesis reactions. However, derivatives of this compound, where alkene moieties are introduced onto the piperidine ring or its substituent, could potentially undergo such transformations. For instance, the synthesis of piperidine derivatives can be achieved through ring-closing metathesis of appropriate diene precursors. biu.ac.il

Oxidation and Reduction Chemistry of the Piperidine Moiety

The piperidine ring is generally stable to oxidation. However, under specific conditions, oxidation can occur. Strong oxidants can lead to ring cleavage. More controlled oxidation can lead to the formation of cyclic imines or lactams. The secondary amine of the piperidine ring can be oxidized to a nitroxide radical under specific conditions.

The piperidine ring is already in a reduced state and is therefore resistant to further reduction under typical catalytic hydrogenation conditions.

Mechanistic Studies of Key Transformations

The reactivity of this compound is characterized by the presence of two primary functional groups: a secondary amine within the piperidine ring and an ethyl ester at the terminus of the butanoic acid chain. Mechanistic studies of transformations involving this compound primarily focus on reactions targeting the nucleophilic nitrogen of the piperidine ring.

Kinetic and Thermodynamic Analysis of Reaction Pathways

Detailed kinetic and thermodynamic data specifically for this compound are not extensively available in the public domain. However, the reactivity of the piperidine moiety is well-documented, allowing for a sound analysis of analogous reaction pathways. The N-acylation of piperidines, a key transformation, has been shown to be influenced by the structure of the acylating agent and the solvent system.

Kinetic studies on the N-acylation of piperidines with substituted phenyl benzoates in aqueous-organic solvents demonstrate that the reaction follows Hammett's equation. This indicates a direct relationship between the electronic properties of the substituents on the phenyl benzoate (B1203000) and the reaction rate. A linear correlation is also observed between the logarithm of the reaction rate constants and the pKa values of the leaving groups (phenoxides), suggesting that the departure of the leaving group is a critical factor in the rate-determining step. The activation parameters for these reactions are consistent with a bimolecular mechanism.

Computational studies on piperidine derivatives have further elucidated the structure-reactivity relationship. For instance, in piperidine nitroxides, the reactivity towards reduction correlates with the redox potential of the derivatives. Ab initio calculations have shown a correlation between the reduction rate and the computed singly occupied molecular orbital-lowest unoccupied molecular orbital (SOMO-LUMO) energy gap, highlighting the importance of electronic factors in determining the radical's stability. nih.govelsevierpure.com

The table below provides representative kinetic data for the acylation of piperidine with various reagents, which can be considered analogous to the reactions of this compound.

| Acylating Agent | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| 4-Nitrophenyl Benzoate | Water–2-Propanol | 25 | Data Not Available | butlerov.com |

| Phenyl Salicylate | Water–2-Propanol | 25 | Data Not Available | butlerov.com |

| 4-Nitrophenyl Benzoate | Water–1,4-Dioxane | 25 | Data Not Available | butlerov.com |

Note: Specific rate constants for these reactions were not provided in the reference, but the study established the kinetic relationships.

Thermodynamic considerations for the N-functionalization of piperidines suggest that the formation of N-substituted products is generally favorable. The precise thermodynamic parameters (ΔH, ΔS, ΔG) would, however, depend on the specific reactants and reaction conditions.

Spectroscopic Monitoring of Reaction Intermediates and Transition States

The direct spectroscopic observation of reaction intermediates and transition states for reactions involving this compound is challenging due to their transient nature. However, mechanistic insights can be inferred from spectroscopic studies of related systems and computational modeling.

In the N-acylation of piperidines, a key intermediate is the tetrahedral intermediate formed upon nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the acylating agent. While this intermediate is typically short-lived, its formation and subsequent breakdown are central to the reaction mechanism. Computational studies on the kinetic resolution of disubstituted piperidines by enantioselective acylation support a concerted, 7-membered transition state model for acyl transfer from chiral hydroxamic acids. acs.org This model suggests a highly organized transition state where the acyl group is transferred directly to the amine.

The formation of N-acylpiperidinium ions as intermediates can be postulated in certain reactions. These charged species would be detectable by techniques such as mass spectrometry. Spectroscopic techniques like FT-IR can be used to monitor the progress of the reaction by observing the disappearance of the N-H stretch of the piperidine and the appearance of the amide carbonyl stretch in the product.

In the context of other transformations, such as reactions involving the ester group (e.g., hydrolysis or transesterification), spectroscopic methods like NMR and IR would be instrumental in tracking the conversion of the starting material to the product. For instance, ¹H NMR spectroscopy would show a change in the chemical shift of the ethyl group protons, while IR spectroscopy would show a shift in the carbonyl stretching frequency.

Derivatization Strategies and the Generation of Structural Analogues

The bifunctional nature of this compound, with both a secondary amine and an ester group, allows for a wide range of derivatization strategies to generate structural analogues with modified properties. These strategies primarily target the nucleophilic nitrogen atom of the piperidine ring and the electrophilic carbonyl of the ester.

The secondary amine of the piperidine ring is readily derivatized through N-alkylation and N-acylation reactions. N-alkylation can be achieved using various alkyl halides, while N-acylation can be performed with acyl chlorides, anhydrides, or activated esters. These reactions lead to the formation of N-substituted piperidine derivatives. For instance, the synthesis of various ethyl 4-[4-(4-substituted piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate derivatives has been reported, showcasing the utility of derivatizing the piperidine nitrogen. nih.gov

The ester functionality can be modified through reactions such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to a primary alcohol. The resulting carboxylic acid can then be coupled with various amines to generate a library of amide analogues.

A common derivatization strategy for analytical purposes, particularly for GC-MS analysis, involves a two-step procedure for molecules containing both amino and carboxylic acid/ester functionalities. mdpi.comnih.gov This typically involves esterification of the carboxyl group followed by acylation of the amino group. For this compound, which already contains an ester, a single-step acylation of the piperidine nitrogen with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) would render the molecule suitable for GC-MS analysis by increasing its volatility and thermal stability. mdpi.comresearchgate.net

The table below outlines common derivatization reactions for generating structural analogues of this compound.

| Reaction Type | Reagent(s) | Functional Group Targeted | Resulting Analogue Class |

| N-Acylation | Acyl chloride, Anhydride | Secondary Amine | N-Acylpiperidine |

| N-Alkylation | Alkyl halide | Secondary Amine | N-Alkylpiperidine |

| Ester Hydrolysis | Aqueous acid or base | Ethyl Ester | Carboxylic Acid |

| Amidation | Amine (after hydrolysis) | Carboxylic Acid | Amide |

| Reduction | Reducing agent (e.g., LiAlH₄) | Ethyl Ester | Primary Alcohol |

The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and their evaluation as inhibitors of steroid-5alpha-reductase highlights a practical application of generating structural analogues from a piperidine core structure. researchgate.net Similarly, the synthesis of various piperidine derivatives has been explored for their potential as analgesics. tandfonline.com These examples underscore the importance of derivatization in medicinal chemistry for exploring structure-activity relationships.

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Piperidinebutanoic Acid, Ethyl Ester

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are indispensable for elucidating the intricate molecular architecture of organic compounds. These methods provide detailed information about the connectivity of atoms, their chemical environment, and the functional groups present.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of hydrogen and carbon atoms, respectively.

For a compound like 4-piperidinebutanoic acid, ethyl ester, ¹H NMR would be expected to show distinct signals for the protons of the ethyl group (a quartet and a triplet), the piperidine (B6355638) ring, and the butanoic acid chain. The chemical shifts and coupling patterns of these signals would provide information about the connectivity of the molecule.

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and proximity to electronegative atoms. chemguide.co.uklibretexts.org For instance, the carbonyl carbon of the ester group would appear at a characteristic downfield shift (around 160-185 ppm). chemguide.co.uk

While 1D NMR is foundational, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary for unambiguous structural assignment, especially for complex molecules. These techniques reveal correlations between different nuclei, allowing for the definitive mapping of the molecular framework.

Illustrative NMR Data for a Related Compound: Ethyl 4-piperidinecarboxylate

To illustrate the application of NMR, the following data is for ethyl 4-piperidinecarboxylate, a structurally similar compound. chemicalbook.comchemicalbook.com

| ¹H NMR Data (Illustrative) | ¹³C NMR Data (Illustrative) |

| Chemical Shift (ppm) | Assignment |

| 1.25 (t, 3H) | -CH₃ of ethyl |

| 1.70-1.85 (m, 4H) | Piperidine C3, C5-H |

| 2.25 (tt, 1H) | Piperidine C4-H |

| 2.65 (t, 2H) | Piperidine C2, C6-H (eq) |

| 3.10 (dt, 2H) | Piperidine C2, C6-H (ax) |

| 4.12 (q, 2H) | -O-CH₂ of ethyl |

| ~1.9 (br s, 1H) | N-H |

Data is for Ethyl 4-piperidinecarboxylate and is intended for illustrative purposes. chemicalbook.comchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. This allows for the calculation of a molecular formula, which is a crucial piece of information in structural elucidation.

For this compound, HRMS would be used to confirm its molecular weight and elemental composition (C₁₁H₂₁NO₂). Furthermore, by employing tandem mass spectrometry (MS/MS), fragmentation patterns can be analyzed. These patterns provide valuable structural information by revealing how the molecule breaks apart under energetic conditions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. nist.gov The fragmentation of the piperidine ring can also provide insights into its substitution pattern. nist.gov

Expected Fragmentation in Mass Spectrometry:

For a compound like this compound, characteristic fragments would be expected to arise from cleavage at various points in the molecule, such as the ester group and the piperidine ring. The molecular ion peak in mass spectrometry for a secondary amine is an odd number. nist.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Reaction Progress Monitoring

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. These techniques are based on the principle that molecular bonds vibrate at specific frequencies.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the following functional groups:

C=O stretch (ester): A strong absorption band typically appears in the region of 1735-1750 cm⁻¹. nih.govdocbrown.info

C-O stretch (ester): A strong absorption band in the fingerprint region, typically between 1000-1300 cm⁻¹. nih.govdocbrown.info

N-H stretch (secondary amine): A moderate absorption band around 3300-3500 cm⁻¹.

C-H stretch (alkane): Multiple absorption bands in the region of 2850-3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing non-polar bonds.

Illustrative IR Absorption Bands for an Ester:

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| C=O (Ester) | 1750 - 1735 |

| C-O (Ester) | 1300 - 1000 |

| C-H (sp³) | 3000 - 2850 |

This data represents typical ranges for ester functional groups. nih.govdocbrown.info

Chromatographic Separation and Chiral Resolution Techniques

Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the isolation of specific isomers.

Advanced Liquid Chromatography (HPLC, UPLC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this method, a non-polar stationary phase is used with a polar mobile phase.

By developing a suitable HPLC or UPLC method, the purity of a sample of this compound can be accurately determined. The presence of any impurities, such as starting materials, by-products, or degradation products, would be indicated by the appearance of additional peaks in the chromatogram. The area of each peak is proportional to the concentration of the corresponding component, allowing for quantitative analysis. Method validation according to ICH guidelines is crucial for ensuring the accuracy and reliability of the results. pensoft.net

Gas Chromatography (GC) for Volatile Derivatives and Reaction Monitoring

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For a compound like this compound, which has a moderate boiling point, GC can be an effective method for purity assessment and reaction monitoring. The NIST Chemistry WebBook contains GC data for a number of related ester compounds. nist.govnist.govnist.gov

In GC analysis, the sample is injected into a heated port, where it is vaporized and carried by a carrier gas through a column. The separation is based on the differential partitioning of the components between the stationary phase and the mobile gas phase. A detector at the end of the column provides a signal for each separated component. When coupled with a mass spectrometer (GC-MS), GC can provide both quantitative and qualitative information, allowing for the identification of the separated components based on their mass spectra.

Chiral Resolution:

As this compound contains a stereocenter at the C4 position of the piperidine ring when substituted, it can exist as a pair of enantiomers. The separation of these enantiomers, known as chiral resolution, is often necessary as they can have different biological activities. Chiral chromatography, a specialized form of HPLC or GC, is the most common method for separating enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While no specific chiral separation methods for this compound were found, techniques such as capillary electrochromatography are used for the chiral separation of similar compounds. nih.gov

Supercritical Fluid Chromatography (SFC) for Chiral Separations (if stereoisomers exist)

An analysis of the chemical structure of this compound reveals that it is an achiral molecule. The structure consists of a piperidine ring substituted at the 4-position with a butanoic acid ethyl ester chain. There are no stereogenic centers present in the molecule, and it does not exhibit enantiomeric or diastereomeric forms.

Consequently, Supercritical Fluid Chromatography (SFC) for the purpose of chiral separation is not an applicable or necessary analytical technique for this compound. Chiral SFC is a powerful tool specifically employed to separate stereoisomers (enantiomers or diastereomers) of a chiral compound, a condition that does not apply to the subject molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a crystal structure for this compound (CAS No. 91370-63-7) has not been publicly reported as of this writing.

Should a single-crystal X-ray diffraction study be performed on this compound, it would yield a wealth of structural data. The resulting information would be presented in a standardized format, as illustrated in the hypothetical data table below. This data would confirm the molecular connectivity and provide insight into its conformational preferences and intermolecular interactions in the solid state.

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is for illustrative purposes to show the type of data that would be generated. No experimental data is currently available.)

| Parameter | Hypothetical Value | Description |

| Crystal Data | ||

| Chemical Formula | C₁₁H₂₁NO₂ | The elemental composition of the molecule. |

| Formula Weight | 199.29 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A possible crystal system based on common organic molecule packing. |

| Space Group | P2₁/c | A common space group for centrosymmetric monoclinic systems. |

| Unit Cell Dimensions | ||

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 14.3 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between 'b' and 'c' axes. |

| β (°) | 95.5 | Angle between 'a' and 'c' axes. |

| γ (°) | 90 | Angle between 'a' and 'b' axes. |

| Volume (ų) | 1224 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Data Collection | ||

| Radiation | Mo Kα (λ = 0.71073 Å) | The X-ray source used for the diffraction experiment. |

| Temperature (K) | 293 | The temperature at which the data was collected. |

Computational Spectroscopy and Correlation with Experimental Data

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful means to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values can then be correlated with experimental data to confirm a proposed structure or to aid in the assignment of complex spectra. A review of the scientific literature reveals no specific studies dedicated to the computational spectroscopy of this compound.

If such a study were conducted, it would typically involve optimizing the molecule's geometry in silico and then calculating its NMR shielding tensors using a specific functional and basis set (e.g., B3LYP/6-31G(d,p)). The resulting theoretical chemical shifts (δ) would be compared against experimentally obtained ¹³C and ¹H NMR spectra. A strong correlation between the calculated and observed values provides high confidence in the structural assignment.

Table 2: Illustrative Correlation of Experimental vs. Computationally Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is a template demonstrating how data would be presented. The values are hypothetical and for illustrative purposes only, as no specific published study is available.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Δδ (Exp - Calc) |

| Ester Group | |||

| C=O | 173.5 | 174.1 | -0.6 |

| O-CH₂ | 60.3 | 60.8 | -0.5 |

| CH₃ | 14.2 | 14.5 | -0.3 |

| Butanoyl Chain | |||

| α-CH₂ | 35.1 | 35.5 | -0.4 |

| β-CH₂ | 30.8 | 31.2 | -0.4 |

| γ-CH₂ | 28.9 | 29.3 | -0.4 |

| Piperidine Ring | |||

| C4 (CH) | 32.5 | 32.9 | -0.4 |

| C3, C5 (CH₂) | 31.7 | 32.1 | -0.4 |

| C2, C6 (CH₂) | 45.9 | 46.4 | -0.5 |

This correlative analysis is a robust method for structural verification, ensuring that the assigned structure is consistent with both theoretical principles and empirical spectroscopic evidence.

Theoretical and Computational Chemistry Applied to 4 Piperidinebutanoic Acid, Ethyl Ester

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. Methods such as Density Functional Theory (DFT) and semi-empirical approaches like AM1, PM3, and RM1 are employed to calculate various molecular properties. chemjournal.kz

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of 4-Piperidinebutanoic acid, ethyl ester is primarily determined by the orientation of the butanoic acid ethyl ester substituent on the piperidine (B6355638) ring. The piperidine ring itself typically adopts a chair conformation to minimize steric strain. The substituent can exist in either an axial or equatorial position, with the equatorial conformation generally being more stable.

A potential energy surface (PES) scan can be performed by systematically rotating the rotatable bonds of the side chain to identify the global minimum energy conformation and other low-energy conformers. The relative energies of these conformers are crucial for understanding the molecule's behavior in different environments.

Table 1: Representative Conformational Energy Data for a Substituted Piperidine

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Equatorial 1 | 60 | 0.00 | 75.2 |

| Equatorial 2 | 180 | 0.85 | 18.9 |

| Axial 1 | 60 | 2.50 | 5.9 |

Note: This table presents hypothetical data for illustrative purposes, based on typical energy differences found in substituted piperidines.

Reactivity Predictions and Transition State Elucidation

The reactivity of this compound can be predicted by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability. chemjournal.kz

Molecular Electrostatic Potential (MEP) maps can visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. tandfonline.com For instance, the nitrogen atom in the piperidine ring and the oxygen atoms of the ester group are expected to be nucleophilic centers. chemjournal.kz

Transition state calculations can elucidate the mechanisms of chemical reactions involving this molecule. For example, in hydrolysis of the ester, computational methods can model the reaction pathway, identify the transition state structure, and calculate the activation energy. Studies on piperidine radicals have shown that computational methods can effectively model hydrogen migration reactions and the influence of solvation on these processes. nih.govacs.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. By simulating the motion of the molecule in a solvent, such as water, MD can explore its conformational flexibility and the influence of solvent molecules on its structure.

These simulations can reveal how the piperidine ring and its substituent fluctuate between different conformations. The flexibility of the butanoic acid ethyl ester side chain is particularly important for its interaction with other molecules. MD simulations are also instrumental in understanding how water molecules arrange around the solute and form hydrogen bonds, which can significantly impact its properties and reactivity.

In Silico Modeling of Molecular Interactions

Ligand-Target Docking Simulations Focused on Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. Although this compound is not a clinical drug, docking simulations can be used to study its potential interactions with various proteins in non-clinical mechanistic studies.

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand is then docked into the active site of the protein, and a scoring function is used to estimate the binding affinity. The results can reveal the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Studies on other piperidine derivatives have successfully used docking to understand their binding to targets like the sigma receptor and HDM2. nih.govresearchgate.net

Table 2: Representative Docking Results for a Piperidine Derivative

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Sigma-1 Receptor | -8.5 | TYR103, GLU172 |

| HDM2 | -6.6 | LEU54, TYR67 |

Note: This table presents hypothetical data based on findings for other piperidine-based ligands to illustrate the output of docking simulations.

Pharmacophore Modeling and Virtual Screening Applications (if applicable to non-clinical mechanistic studies)

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target. For a molecule like this compound, a pharmacophore model might include a hydrogen bond acceptor (the ester carbonyl), a hydrogen bond donor (the piperidine nitrogen), and hydrophobic features.

Structure-Activity Relationship (SAR) Studies with a Mechanistic Focus

While comprehensive, direct structure-activity relationship (SAR) studies on this compound are not extensively detailed in publicly available literature, a mechanistic understanding can be inferred by examining SAR studies of structurally analogous piperidine derivatives. The core components of this compound—the piperidine ring, the N-H group, and the C-4 substituted butanoic acid ethyl ester chain—are all critical features that can be analyzed by drawing parallels from research on other piperidine-based compounds targeting various biological systems.

The piperidine scaffold is a key element in numerous pharmaceuticals, and its derivatives have been explored for a wide range of pharmacological activities. nih.govijnrd.org SAR studies on these related compounds reveal crucial insights into how modifications of the piperidine core and its substituents influence biological activity.

Influence of the Piperidine Core and N-Substitution

The nitrogen atom within the piperidine ring is a fundamental feature, often acting as a basic center that can be protonated at physiological pH. This positive charge frequently facilitates key interactions, such as forming ionic bonds with acidic amino acid residues (e.g., Asp, Glu) in a target protein's binding pocket. nih.gov In many piperidine-based inhibitors, this nitrogen is essential for activity. For instance, in a series of farnesyltransferase (FTase) inhibitors, converting a piperidine-2-one core to the corresponding piperidine resulted in a significant, tenfold increase in potency, highlighting the importance of the core heterocycle's integrity and basicity. acs.org

Furthermore, substitution on this nitrogen atom is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For example, in the development of kinase inhibitors, the introduction of specific groups on the piperidine nitrogen was used for chiral optimization and to enhance CNS pharmacokinetic properties. nih.gov

Impact of C-4 Substituents

The nature of the substituent at the C-4 position of the piperidine ring dramatically influences the compound's pharmacological profile. The butanoic acid ethyl ester group in the title compound provides a flexible chain with a lipophilic ester terminus. SAR studies on other 4-substituted piperidines demonstrate the importance of the length, rigidity, and chemical nature of this substituent.

In one study of sigma 1 receptor (S1R) ligands, the length of an alkyl linker between a piperidine core and another cyclic moiety did not show a clear influence on binding affinity for the most potent compounds. nih.gov However, in other contexts, such as FTase inhibitors, the substituent at the C-4 position is critical. For a series of 4-phenylpiperidine-based FTase inhibitors, the position and type of substitution on the C-4 phenyl group were found to be important for inhibitory activity. acs.org While a 4-bromophenyl compound lost activity, a 2-bromophenyl derivative was three times more potent than the unsubstituted phenyl parent compound. acs.org This indicates that the C-4 substituent's conformation and interaction with specific sub-pockets in the binding site are key determinants of affinity.

The following table details the SAR for modifications at the C-4 and C-6 positions of a piperidine-2-one core, which was later modified to a more potent piperidine core, for farnesyltransferase inhibition.

| Compound | C-4 Substituent | C-6 Substituent | Core Structure | FTase Inhibition IC₅₀ (nM) |

|---|---|---|---|---|

| 1 | Phenyl | 4-Hydroxyphenyl | Piperidine-2-one | 480 |

| 17 | 2-Bromophenyl | 4-Hydroxyphenyl | Piperidine-2-one | 140 |

| 16 | 4-Bromophenyl | 4-Hydroxyphenyl | Piperidine-2-one | >10000 |

| 6 | 2-Bromophenyl | 3,4-Dihydroxyphenyl | Piperidine-2-one | 46 |

| 8 | 2-Bromophenyl | 3,4-Dihydroxyphenyl | Piperidine | 4.1 |

| (+)-8 | 2-Bromophenyl | 3,4-Dihydroxyphenyl | Piperidine | 1.9 |

Data sourced from the Journal of Medicinal Chemistry. acs.org

Role of the Ester Functional Group

The following table presents data for piperidine-based compounds and their affinity for the Sigma 1 Receptor (S1R), illustrating the impact of structural modifications on binding.

| Compound | Structure Description | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R/S1R) |

|---|---|---|---|---|

| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | 106.9 | 33 |

| 3 | Analog with a different linker | 8.9 | 234.9 | 26 |

| Haloperidol | Reference Compound | 2.6 | 2.5 | ~1 |

Data sourced from PubMed Central and RSC Publishing. nih.govrsc.org

Role of 4 Piperidinebutanoic Acid, Ethyl Ester As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Natural Products and Bioactive Molecules (emphasis on synthetic utility)

The structural motif of a substituted piperidine (B6355638) is a common feature in many biologically active compounds and natural products, including alkaloids. 4-Piperidinebutanoic acid, ethyl ester, and its close analogs serve as valuable starting materials for creating molecules with significant therapeutic potential. The compound provides a pre-formed piperidine core with a flexible side chain that can be readily modified to interact with biological targets.

A notable application is in the synthesis of potent histamine (B1213489) H3 receptor antagonists. While specific examples starting with the ethyl ester are not extensively detailed, a closely related analog, methyl 4-(piperidin-4-yl)butanoate, is used in a multi-step synthesis to produce such antagonists. nih.gov The synthetic sequence highlights the utility of the piperidinebutanoate scaffold. The initial ester is converted to a primary amide by reaction with aqueous ammonium (B1175870) hydroxide (B78521). This amide is then subjected to N-alkylation, followed by reduction of the amide group to a primary amine. This amine serves as a crucial anchor point for building the final guanidine (B92328) structure, which is characteristic of many H3 receptor antagonists. nih.gov This pathway demonstrates how both the piperidine nitrogen and the ester function are sequentially manipulated to construct a complex bioactive molecule.

| Step | Reagent(s) | Intermediate/Product | Purpose |

| 1 | aq. NH4OH | 4-(piperidin-4-yl)butanamide | Conversion of ester to primary amide |

| 2 | 7-phenoxyheptyl bromide | 4-[1-(7-phenoxyheptyl)piperidin-4-yl]butanamide | N-alkylation of the piperidine ring |

| 3 | LiAlH4 | 4-[1-(7-phenoxyheptyl)piperidin-4-yl]butan-1-amine | Reduction of amide to primary amine |

| 4 | Multi-step guanidinylation | Final guanidine-based H3 antagonist | Installation of the key pharmacophore |

This table illustrates a synthetic pathway starting from a close analog of this compound, to highlight its utility as a precursor for bioactive molecules. nih.gov

Integration into Novel Heterocyclic Systems and Molecular Scaffolds

The piperidine ring of this compound is a foundational element for constructing more elaborate heterocyclic and spirocyclic systems. Spiro-piperidines, where the piperidine ring is fused to another ring system at a single carbon atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can precisely orient functional groups for optimal interaction with protein targets.

Synthetic strategies often begin with a related precursor, 1-substituted-4-piperidone, which can undergo condensation and cyclization reactions to form spiro-heterocycles like spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones. nih.gov In such syntheses, the piperidine nitrogen is typically protected before being used as a scaffold. If this compound were used in a similar synthetic sequence (following conversion to the corresponding N-protected 4-piperidone), the butanoic ester side chain would be carried through the reaction sequence, yielding a functionalized spiro-heterocycle. This ester "handle" would then be available for further derivatization, such as conversion to an acid or amide, to modulate the compound's physicochemical properties or to attach it to other molecular fragments.

Furthermore, acid-catalyzed intramolecular Friedel-Crafts-type reactions are used to create dihydrospiro[quinoline-2,4'-piperidines] from 4-piperidone (B1582916) derivatives. researchgate.net The presence of the butanoic acid ester chain on the piperidine ring provides a site for further chemical modification after the formation of the core spiro-scaffold, enabling the development of diverse chemical libraries for drug discovery.

Applications in Materials Science and Polymer Chemistry (e.g., as a monomer or cross-linking agent)

The application of this compound as a monomer for polymerization or as a cross-linking agent in materials science is not well-documented in publicly available scientific literature. In principle, its bifunctional nature—a secondary amine and an ester—could allow it to participate in polymerization reactions. For example, the secondary amine could react with di-acyl chlorides to form a polyamide, or the ester could undergo transesterification with a diol to form a polyester. nih.gov However, specific research demonstrating these applications for this particular compound is not readily found. The synthesis of high-performance polymers typically involves more rigid or specifically functionalized monomers to achieve desired thermal and mechanical properties.

Design and Synthesis of Functional Molecular Probes (e.g., for chemical biology or imaging, not clinical diagnostics)

Functional molecular probes are essential tools in chemical biology for studying biological processes in real-time. These probes often consist of a core scaffold, a reactive group for conjugation, and a reporter element like a fluorophore or an affinity tag. The structure of this compound makes it a suitable core scaffold for the design of such probes.

The secondary amine of the piperidine ring provides a convenient point for chemical modification. It can be functionalized with a variety of moieties without altering the butanoate side chain. For instance, a fluorescent dye could be attached to the nitrogen to create a probe for cellular imaging. Alternatively, a chelating agent capable of binding a radionuclide, such as those used in positron emission tomography (PET) imaging, could be conjugated to the amine. nih.gov The synthesis of such probes often involves coupling the chelator to the molecular backbone, followed by complexation with the radionuclide. nih.gov

The ethyl ester group on the butanoic acid side chain offers a secondary site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules, such as peptides or targeting ligands, using standard amide bond-forming reactions. This dual functionality allows for the creation of multifunctional probes where one part of the molecule carries a reporter group and the other part directs the probe to a specific biological location. While specific examples detailing the synthesis of a probe from this compound are not prominent, its structural components are analogous to scaffolds commonly used in the rational design of chemical biology tools. neb.com

Future Directions and Unaddressed Research Frontiers for 4 Piperidinebutanoic Acid, Ethyl Ester

Development of Highly Efficient and Sustainable Synthetic Pathways

The future of chemical synthesis lies in the development of processes that are not only efficient in terms of yield and purity but also environmentally benign. For 4-Piperidinebutanoic acid, ethyl ester, research is anticipated to move beyond traditional multi-step batch processes towards more sustainable and streamlined methodologies.

A primary area of focus will be the catalytic hydrogenation of pyridine (B92270) precursors. The hydrogenation of pyridine rings is a fundamental method for producing piperidines. researchgate.net Future research could build upon existing methods, such as the catalytic reduction of pyridine derivatives, to develop a direct, one-pot synthesis of this compound from a readily available pyridine starting material. researchgate.netnih.gov The exploration of novel heterogeneous catalysts, potentially based on earth-abundant metals, could offer high yields and selectivity while minimizing catalyst waste and facilitating easier product purification. nih.gov

Furthermore, the principles of green chemistry are expected to be increasingly integrated into the synthesis of this compound. This includes the use of renewable feedstocks and environmentally friendly solvents. researchgate.net For instance, research could explore the synthesis of the butanoic acid side chain from bio-based sources.

The adoption of continuous flow chemistry presents another significant frontier. mdpi.comnih.govrsc.orgnih.govbeilstein-journals.org Flow reactors offer superior control over reaction parameters, enhanced safety, and the potential for seamless integration of reaction and purification steps. A continuous flow process for the synthesis of this compound could lead to higher throughput and reduced operational costs, making it a more attractive intermediate for industrial applications.

Finally, enzymatic synthesis offers a promising avenue for a highly selective and environmentally friendly production route. nih.gov The use of enzymes could enable the synthesis to be performed under mild conditions with high stereoselectivity, a crucial aspect for the production of chiral derivatives for pharmaceutical applications.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The reactivity of this compound is largely centered around the secondary amine of the piperidine (B6355638) ring and the ester functionality. Future research is expected to delve into more complex and novel transformations, expanding its utility as a synthetic intermediate.

A key area of exploration is the catalytic C-H activation of the piperidine ring. nih.govmdpi.comnih.govresearchgate.netresearchgate.net This would allow for the direct functionalization of the carbon skeleton of the piperidine ring, opening up new avenues for creating a diverse range of derivatives. Ruthenium-catalyzed C-H activation, for example, has been shown to be effective for other heterocyclic compounds and could potentially be adapted for this compound. mdpi.com

The N-alkylation of the piperidine nitrogen is a well-established reaction, but future research could focus on developing more efficient and selective catalytic methods for this transformation. researchgate.net This would facilitate the synthesis of a wide array of N-substituted derivatives with potentially interesting biological activities.

Furthermore, the exploration of cycloaddition reactions involving the piperidine ring or derivatives thereof could lead to the synthesis of novel polycyclic structures. mdpi.comresearchgate.netlibretexts.orgrsc.orgmdpi.com While the saturated piperidine ring itself is not a diene or dienophile, it can be a scaffold upon which reactive moieties are built. For instance, the butanoic acid side chain could be modified to include a double or triple bond, making the molecule a substrate for Diels-Alder or other cycloaddition reactions.

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry is set to play an increasingly important role in guiding the experimental exploration of this compound. Advanced computational modeling can provide valuable insights into the compound's properties and reactivity, accelerating the discovery of new applications.

Density Functional Theory (DFT) calculations can be employed to perform detailed conformational analysis and predict the reactivity of the molecule. nih.govnih.gov This can help in understanding the steric and electronic factors that govern its chemical behavior and in designing more effective synthetic strategies.

Molecular dynamics (MD) simulations can offer a dynamic picture of the molecule's behavior in different environments, such as in solution or in the active site of an enzyme. researchgate.netmdpi.comresearchgate.netmdpi.com This can be particularly useful for predicting its pharmacokinetic properties and for designing derivatives with improved biological activity.

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, can be used to correlate the structural features of this compound and its derivatives with their biological activity. This can aid in the rational design of new compounds with desired therapeutic properties.

Potential in Emerging Chemical Technologies

The unique structural features of this compound make it a promising candidate for application in emerging areas of chemical technology, such as supramolecular chemistry and nanotechnology.

In the realm of supramolecular chemistry, the ability of the piperidine nitrogen to participate in hydrogen bonding and other non-covalent interactions could be exploited for the design of self-assembling systems. researchgate.net Derivatives of this compound could be designed to form well-defined supramolecular architectures, such as nanotubes or vesicles, with potential applications in drug delivery or materials science.

In nanotechnology, this compound could serve as a versatile building block for the functionalization of nanoparticles. nih.gov The piperidine moiety can be used to anchor the molecule to the surface of nanoparticles, while the ester group can be further modified to attach other functional molecules. Such functionalized nanoparticles could have applications in targeted drug delivery, medical imaging, or catalysis.

Furthermore, derivatives of this compound could be used as monomers in the synthesis of functional polymers. nih.gov These polymers could exhibit interesting properties due to the presence of the piperidine ring and could find applications in areas such as coatings, membranes, or biocompatible materials.

Q & A

Q. What synthetic routes are commonly employed for 4-Piperidinebutanoic acid, ethyl ester?

The ester can be synthesized via acid-catalyzed esterification of 4-Piperidinebutanoic acid with ethanol, using sulfuric acid as a catalyst. Alternative routes include alkylation of piperidine derivatives with ethyl bromoacetate under basic conditions. Reaction optimization may involve adjusting molar ratios (e.g., alcohol:acid = 3:1) and refluxing at 80–100°C for 12–24 hours. Purity is typically confirmed via GC-MS or NMR .

Q. Which analytical techniques are critical for verifying the purity and structure of this compound?

Key methods include:

- GC-MS : To detect volatile impurities and confirm molecular ion peaks (e.g., m/z for ethyl esters) .

- NMR (¹H/¹³C) : To resolve structural ambiguities, particularly distinguishing between piperidine ring protons (δ 1.4–2.8 ppm) and ester carbonyl signals (δ 170–175 ppm) .

- HPLC : For non-volatile byproduct analysis using C18 columns and UV detection at 210–220 nm .

Q. How can reaction conditions be optimized to improve esterification yields?

Variables include:

- Catalyst concentration : 1–5% H₂SO₄ or HCl .

- Solvent selection : Toluene or THF for azeotropic water removal.

- Temperature control : Reflux at 80°C minimizes thermal degradation. Post-reaction neutralization with NaHCO₃ and extraction with ethyl acetate improve recovery .

Advanced Research Questions

Q. How do discrepancies between spectroscopic data (e.g., NMR vs. GC-MS) arise, and how can they be resolved?

Contradictions may stem from residual solvents, stereoisomers, or degradation products. Mitigation strategies:

Q. What role does the ethyl ester group play in the compound’s pharmacokinetic properties?

The ester moiety enhances lipophilicity, improving blood-brain barrier penetration. However, esterases in plasma and liver hydrolyze it to the free acid, affecting metabolic half-life. In vitro assays using liver microsomes can quantify hydrolysis rates .

Q. What challenges arise in synthesizing enantiomerically pure forms, and how are they addressed?

Racemization during synthesis is common due to the basic piperidine nitrogen. Solutions include:

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to control stereochemistry .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer .

Q. How can researchers design experiments to evaluate enzyme inhibition activity?

- Kinetic assays : Measure IC₅₀ values using recombinant enzymes (e.g., kinases, esterases) and fluorogenic substrates.

- Molecular docking : Predict binding interactions with piperidine and ester motifs using software like AutoDock .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Q. How does the compound’s stability vary under physiological conditions?

Accelerated stability studies (40°C/75% RH) over 4 weeks can assess degradation. Hydrolysis products (e.g., 4-Piperidinebutanoic acid) are quantified via LC-MS. Buffered solutions (pH 7.4) simulate physiological conditions .

Q. What computational methods predict the compound’s physicochemical properties?

- QSAR models : Estimate logP (2.1–2.5) and pKa (8.5–9.0 for piperidine nitrogen) using software like MarvinSuite.

- Molecular dynamics : Simulate solubility in lipid bilayers to guide formulation design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products